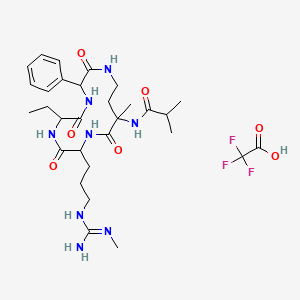
MM-589 Tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MM-589 Tfa is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions involved in leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM-589 Tfa involves the preparation of a macrocyclic peptidomimetic structure. The synthetic route typically includes the following steps:
Peptide Coupling: The initial step involves the coupling of amino acids to form a peptide chain.
Macrocyclization: The peptide chain is then cyclized to form a macrocyclic structure.
Functionalization: The macrocyclic structure is functionalized with various side chains to enhance its binding affinity and selectivity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
MM-589 Tfa undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at specific functional groups within the macrocyclic structure.
Substitution: Substitution reactions are possible at various positions on the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activity and binding properties.
Scientific Research Applications
MM-589 Tfa has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein-protein interactions and enzyme inhibition.
Biology: The compound is employed in cell-based assays to investigate its effects on cell growth and differentiation.
Medicine: this compound is studied for its potential therapeutic applications in treating leukemia and other cancers.
Industry: It is used in the development of new drugs and therapeutic agents targeting specific protein interactions.
Mechanism of Action
MM-589 Tfa exerts its effects by binding to the WD repeat domain 5 (WDR5) protein, thereby inhibiting its interaction with mixed lineage leukemia (MLL) protein . This inhibition disrupts the MLL H3K4 methyltransferase activity, leading to altered gene expression and inhibition of leukemia cell growth. The compound exhibits high affinity for WDR5, with an IC50 of 0.90 nM, and selectively inhibits MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM .
Comparison with Similar Compounds
Similar Compounds
MM-589 (racemic mixture): A racemic mixture of MM-589 Tfa with similar inhibitory properties.
Ruxolitinib phosphate: A JAK1/2 inhibitor with different molecular targets but similar therapeutic applications.
Delgocitinib: A JAK inhibitor used in the treatment of inflammatory diseases.
Uniqueness
This compound is unique in its high affinity and selectivity for the WDR5-MLL protein-protein interaction. Unlike other inhibitors, it specifically targets the MLL H3K4 methyltransferase activity, making it a valuable tool in leukemia research and potential therapeutic applications .
Properties
Molecular Formula |
C30H45F3N8O7 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |
InChI Key |
NARXNZHWAWPJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


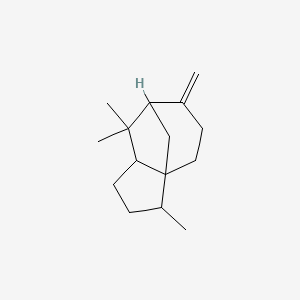
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

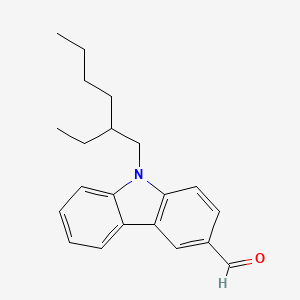

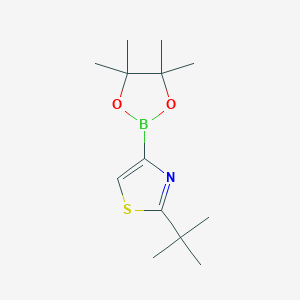
![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
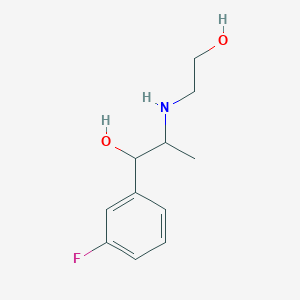
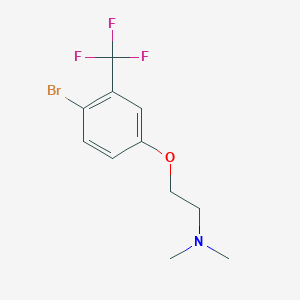
![5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide](/img/structure/B15092654.png)
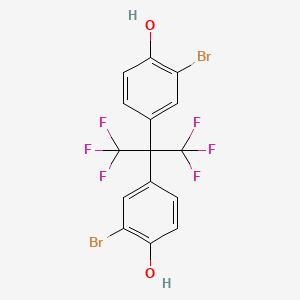
![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
